molecular formula C18H24N2O3S3 B2924512 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone CAS No. 1797308-44-1

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2924512
CAS No.: 1797308-44-1
M. Wt: 412.58
InChI Key: HBJUTLIGVRLIAU-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is an organic compound that integrates various functional groups, making it a subject of interest in multiple scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone can be approached through multi-step organic synthesis. One of the feasible routes involves the initial preparation of benzo[d]thiazol-2-thiol, followed by its reaction with appropriate electrophiles to introduce the ethanone backbone and piperidine ring. The isobutylsulfonyl group is typically introduced in the final steps to ensure selective substitution.

Industrial Production Methods: Industrial synthesis of this compound would likely follow a streamlined version of the laboratory synthesis, incorporating optimized reaction conditions such as controlled temperature, pressure, and catalysts to enhance yield and purity. Automation and continuous flow processes might be employed for scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atoms within the benzo[d]thiazole and isobutylsulfonyl groups, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction of the sulfone group could yield the corresponding sulfide, affecting the compound's overall reactivity.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents for nucleophilic substitutions.

Major Products:

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products include thiols or sulfides.

  • Substitution products vary depending on the reagents and positions involved.

Scientific Research Applications

2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone is employed in various research areas due to its unique structure and properties.

  • Chemistry

    : Used as a ligand in coordination chemistry, it can form complexes with metal ions.

  • Biology

    : Potential use in studying enzyme inhibition, particularly enzymes involved in sulfur metabolism.

  • Medicine

    : Investigated for its antimicrobial and anti-inflammatory activities, potentially serving as a lead compound for drug development.

  • Industry

    : Utilized in materials science for creating novel polymers or as an additive to enhance the properties of existing materials.

Mechanism of Action

The mechanism by which 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone exerts its effects is complex and can vary depending on its application.

  • Molecular Targets

    : The compound may target specific enzymes or receptors involved in biological pathways. In drug development, it might inhibit or modulate the activity of these targets.

  • Pathways Involved

    : It can influence metabolic pathways that involve sulfur-containing compounds or interact with cellular components, altering their function.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as those containing benzo[d]thiazole or piperidine moieties, 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone stands out due to the presence of both these groups along with the isobutylsulfonyl group

Similar Compounds:

  • 2-Mercaptobenzothiazole

  • 1-(4-Sulfamoylphenyl)piperidine

  • 4-Isobutylsulfonylbenzene

Each of these compounds shares some structural elements but lacks the full array of functional groups that confer the unique properties of this compound.

With its multifaceted applications and intricate chemical behavior, this compound continues to be a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S3/c1-13(2)12-26(22,23)14-7-9-20(10-8-14)17(21)11-24-18-19-15-5-3-4-6-16(15)25-18/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJUTLIGVRLIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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